2,3-Difluoro-6-methoxybenzaldehyde
Overview
Description
2,3-Difluoro-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde typically involves the fluorination of 3,4-difluoroanisole. Common reagents used in this process include methanesulfonic acid, trifluoroacetic acid, or lithium fluoride . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is usually produced in crystalline form and stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: 2,3-Difluoro-6-methoxybenzoic acid.
Reduction: 2,3-Difluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-6-methoxybenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
3,4-Difluoroanisaldehyde: Another fluorinated benzaldehyde derivative with different substitution positions.
Uniqueness
2,3-Difluoro-6-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic environment, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOJAYHBKACKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378886 | |
Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187543-87-9 | |
Record name | 2,3-Difluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Difluoro-o-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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